molecular formula C17H14Cl2N2O B8260773 3-Chloro-4-pyridylcyclopropyl ketone

3-Chloro-4-pyridylcyclopropyl ketone

Cat. No.: B8260773
M. Wt: 333.2 g/mol
InChI Key: NOCDPZUGRONXBS-UHFFFAOYSA-N
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Description

3-Chloro-4-pyridylcyclopropyl ketone is an organochlorine compound featuring a cyclopropane ring fused to a ketone group, with a pyridine ring substituted at the 4-position and a chlorine atom at the 3-position. Its molecular structure combines the strain of the cyclopropane ring with the electron-deficient nature of the pyridyl group, making it a unique scaffold for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

bis[1-(3-chloropyridin-4-yl)cyclopropyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O/c18-13-9-20-7-1-11(13)16(3-4-16)15(22)17(5-6-17)12-2-8-21-10-14(12)19/h1-2,7-10H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCDPZUGRONXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(C=NC=C2)Cl)C(=O)C3(CC3)C4=C(C=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared below with two structurally related cyclopropyl ketones:

Compound Structure Key Features
3-Chloro-4-pyridylcyclopropyl ketone Cyclopropane + ketone + 3-Cl-4-pyridyl High polarity due to pyridyl; Cl enhances reactivity.
4-Chloro-3-nitrophenyl cyclopropyl ketone (CAS 31545-26-3) Cyclopropane + ketone + 4-Cl-3-NO₂-phenyl Nitro group (strong EWG) increases electrophilicity; phenyl ring less polar.
3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone (CAS 946386-88-5) Pyrazole + hydrazone + cyclohexyl Non-ketone; hydrazone group enables chelation; cyclohexyl adds hydrophobicity.

Electronic and Reactivity Differences

  • Pyridyl vs. Phenyl Rings : The pyridyl group in the target compound introduces a nitrogen atom, increasing polarity and solubility in polar solvents compared to the phenyl analog . This also alters electronic effects, making the ketone more susceptible to nucleophilic attack.
  • Chloro vs. Nitro Substituents : The nitro group in 4-Chloro-3-nitrophenyl cyclopropyl ketone is a stronger electron-withdrawing group (EWG) than chlorine, leading to higher electrophilicity at the ketone carbonyl. However, the chlorine in the target compound balances reactivity with steric accessibility .
  • Cyclopropane Strain : Both cyclopropyl ketones exhibit ring strain, but the pyridyl analog’s electron-deficient environment may stabilize transition states in reactions like cycloadditions.

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